![molecular formula C18H19NOS B2394411 N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide CAS No. 2097921-24-7](/img/structure/B2394411.png)
N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide
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Description
N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide, also known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. CP 47,497 is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Scientific Research Applications
Chemoselective N-benzoylation of Aminophenols
A study described the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of significant biological interest. This method provides a pathway for synthesizing benzamide derivatives, which could include compounds structurally related to N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide, showcasing their relevance in organic synthesis and potential pharmaceutical applications (Singh et al., 2017).
Crystal Structure Analysis
Another research focus is on the crystal structure analysis of benzamide derivatives, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide. These studies are crucial for understanding the molecular configurations and interactions of benzamide compounds, which can inform the development of materials and drugs with specific properties (Sharma et al., 2016).
Synthesis and Antimicrobial Studies
The synthesis and study of benzamide derivatives for antimicrobial applications are also a significant area of research. For instance, the synthesis of heterocyclic carboxamides, including benzamide analogs, has shown potential in developing new antipsychotic agents with fewer side effects, indicating the medical relevance of benzamide structures in pharmaceutical research (Norman et al., 1996).
Material Science and Sensing Technologies
Research into the derivatization of naphthalene diimide to create fluorescent films for aniline vapor detection showcases the application of benzamide-related compounds in material science and sensing technologies. This illustrates the versatility of benzamide derivatives in developing novel materials with specific sensing capabilities (Fan et al., 2016).
properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-13-2-8-17(9-3-13)19-18(20)15-6-4-14(5-7-15)16-10-11-21-12-16/h4-7,10-12,17H,1-3,8-9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFHKOZCEISHLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide |
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